molecular formula C20H22N2O6 B2904471 methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate CAS No. 1788558-75-7

methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2904471
CAS No.: 1788558-75-7
M. Wt: 386.404
InChI Key: WUAKHDZAWWTBTP-UHFFFAOYSA-N
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Description

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate is a multifunctional benzoate ester featuring a methyl ester group at the para position of the benzene ring. The molecule incorporates a branched carbamoylformamido side chain with two methoxy substituents: one on the ethyl chain and another on the pendant phenyl group.

Properties

IUPAC Name

methyl 4-[[2-[[2-methoxy-2-(2-methoxyphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-26-16-7-5-4-6-15(16)17(27-2)12-21-18(23)19(24)22-14-10-8-13(9-11-14)20(25)28-3/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAKHDZAWWTBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the carbamoyl and formamido groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or formamido groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Amide-Functionalized Benzoates

Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate ()

  • Structure : A benzimidazole ring replaces the carbamoylformamido side chain.
  • Key Differences : The benzimidazole moiety enables π-π stacking and enhanced rigidity compared to the flexible ethyl-carbamoyl chain in the target compound. This rigidity may improve binding to biological targets (e.g., kinases or DNA) but reduce solubility in polar solvents.
  • Synthesis : Synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate, contrasting with the target compound’s likely carbamoyl chloride coupling pathway .

Methyl 4-((4-ethylphenyl)carbamoyl)benzoate ()

  • Structure : A simpler carbamoyl group linked to a para-substituted ethylphenyl group.
  • Key Differences : Lacks the methoxy-rich side chain of the target compound, reducing steric hindrance and lipophilicity. X-ray data for similar compounds () show planar carboxamide-benzene arrangements, which may enhance crystallinity. The target compound’s branched side chain likely disrupts planarity, increasing amorphous character and solubility in organic solvents .

Methoxy-Substituted Analogues

Ethyl 4-(sulfooxy)benzoate ()

  • Structure : A sulfated ester derivative isolated from bamboo shoots.
  • Key Differences : The sulfonate group imparts high polarity and water solubility, unlike the target compound’s methoxy and amide groups, which favor moderate lipophilicity. Such differences influence bioavailability; sulfonates are less likely to cross cell membranes passively .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate ()

  • Structure : A sulfonylurea herbicide with a triazine ring.
  • Key Differences: The triazine ring enables strong hydrogen bonding with acetolactate synthase (ALS), a target in herbicides.

Esters with Heterocyclic Moieties

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()

  • Structure : Incorporates a thiadiazole ring linked via a methoxy bridge.

CA-TMR-biotin-1 ()

  • Structure : A xanthene-derived fluorescent probe with a methoxy ester.
  • This highlights divergent applications—fluorescence imaging vs.

Methyl Benzoate ()

  • Structure : A simple ester lacking substituents.
  • Key Differences: Used as a fragrance or solvent in cosmetics due to low toxicity and volatility. Methoxy groups in both compounds may slow metabolic degradation compared to unsubstituted analogues .

PR188 Naphthol Scarlet Lake ()

  • Structure : An azo dye with chlorophenyl and naphthalene groups.
  • Key Differences : The azo linkage provides color but introduces photodegradation risks. The target compound’s amide bonds are more stable under UV light, suggesting better suitability for biomedical applications .

Physicochemical and Functional Comparisons

Property Target Compound Methyl Benzoate () Sulfonylurea Herbicide ()
Solubility Moderate (amide and ester polar groups) High (simple ester) Low (nonpolar triazine and sulfonyl)
Lipophilicity (LogP) ~2.5 (estimated) 1.96 ~3.8
Bioactivity Unknown (potential enzyme inhibition) None (cosmetic solvent) Herbicidal (ALS inhibition)
Synthetic Complexity High (multiple coupling steps) Low (one-step esterification) Moderate (heterocycle formation)

Biological Activity

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H25N3O5\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{5}

This structure features a benzoate ester linked to a carbamate group, further connected to a methoxy-substituted phenyl moiety. The unique combination of functional groups in this compound contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 5.85 µM, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like 5-Fluorouracil .
  • A549 Cell Line : Significant inhibition of cell proliferation was observed, with IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM for structurally related compounds .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that derivatives of similar compounds exhibit significant inhibition against various microbial strains. For example:

  • Bacterial Inhibition : Compounds with structural similarities have demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Certain analogs have also been tested for antifungal activity, showing potential in inhibiting fungal growth.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase-3 activity and subsequent cell death.
  • VEGFR Inhibition : Some studies suggest that compounds with similar structures may inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
  • Enzymatic Inhibition : The compound may also act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • A study involving the treatment of MCF-7 and A549 cells with the compound revealed a dose-dependent response in cell viability assays, confirming its potential as an anticancer agent.
  • Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameIC50 (µM)Activity Type
Compound A5.85Anticancer
Compound B21.3Antimicrobial
Compound C28.3Antifungal

Q & A

Q. What are the key considerations for synthesizing methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate with high purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzoate ester core, followed by sequential carbamoylation and formamidation steps. Critical parameters include:

  • Catalysts and Solvents: Use of coupling agents like EDCI/HOBt for amide bond formation and polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
  • Temperature Control: Maintaining 0–5°C during carbamoyl chloride formation to prevent side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak ([M+H]⁺ at m/z 415.1642 for C₂₀H₂₂N₂O₆) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Q. What safety protocols are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure (classified as Acute Toxicity Category 4) .
  • Ventilation: Use fume hoods for weighing and reactions to mitigate inhalation risks .
  • First Aid: Immediate eye rinsing with water for 15 minutes and medical consultation for accidental ingestion .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. To address this:

  • Standardized Assays: Use cell-based assays (e.g., enzyme inhibition with IC₅₀ quantification) under controlled pH/temperature .
  • Batch Analysis: Compare purity (via HPLC) and structural confirmation (via NMR) across studies to isolate activity differences .
  • Computational Validation: Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2, aligning experimental data .

Q. What computational methods predict the compound’s reactivity and interaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates charge distribution on the carbamoyl group (-CONH-), identifying nucleophilic sites prone to hydrolysis .
  • Molecular Dynamics (MD): Simulates interactions with lipid bilayers to predict permeability (logP ~2.1) .
  • Crystal Structure Analysis: Resolves π-π stacking interactions (e.g., between benzene rings, 3.7–3.8 Å spacing) influencing solid-state stability .

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

  • DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst) in a factorial design to maximize yield. For example:

    ParameterRange TestedOptimal Condition
    Temperature25–80°C50°C
    CatalystEDCI, DCC, HATUHATU
    SolventDMF, DCM, THFDMF
    (Data derived from multi-step synthesis protocols) .
  • Post-Modification: Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoate para-position to enhance electrophilicity for nucleophilic substitution .

Q. How does the compound’s structure influence its metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Methoxy groups reduce oxidative metabolism, prolonging t₁/₂ (>120 mins) compared to non-substituted analogs .
  • CYP450 Inhibition Screening: Use fluorogenic substrates to assess inhibition of CYP3A4/CYP2D6, critical for drug-drug interaction profiling .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Profiling: Conduct shake-flask experiments (pH 1.2–7.4 buffers) with HPLC quantification. The compound’s logD (2.3) explains preferential solubility in DMSO (>50 mg/mL) over water (<0.1 mg/mL) .
  • Co-Solvency Studies: Use PEG-400/water mixtures (20–40% v/v) to enhance aqueous solubility for in vivo applications .

Q. Why do structural analogs show varying enzyme inhibition despite similar core structures?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Analysis: Compare substituent effects:

    Analog ModificationIC₅₀ (μM)Target Enzyme
    -OCH₃ at benzoate12.3COX-2
    -Cl at phenyl ring8.7COX-2
    -NO₂ at formamido position3.2COX-2
    (Data adapted from thienopyrimidine derivative studies) .
  • 3D-QSAR Modeling: Aligns steric/electronic features with bioactivity cliffs, explaining potency differences .

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